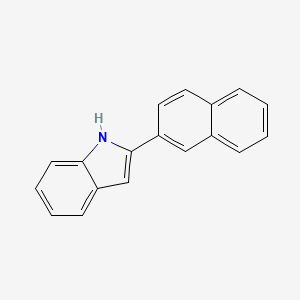2-(2-Naphthyl)indole
CAS No.: 23746-81-8
Cat. No.: VC3702762
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23746-81-8 |
|---|---|
| Molecular Formula | C18H13N |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | 2-naphthalen-2-yl-1H-indole |
| Standard InChI | InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H |
| Standard InChI Key | CACDYUNTCMPDMI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 |
Introduction
Chemical Identity and Structure
Basic Identification
2-(2-Naphthyl)indole is a crystalline organic compound with a well-defined chemical identity. The compound is characterized by specific identification parameters that distinguish it from other related compounds.
| Property | Value |
|---|---|
| CAS Number | 23746-81-8 |
| Molecular Formula | C18H13N |
| Molecular Weight | 243.31 g/mol |
| InChI | InChI=1/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H |
| Physical Form | Crystal |
| Melting Point | 204°C |
This compound features a bicyclic structure that integrates a five-membered nitrogen-containing ring (indole) with a two-ring naphthalene system . The structural configuration contributes significantly to its chemical reactivity and physical properties, making it relevant for various scientific investigations and potential applications.
Structural Characteristics
The molecular architecture of 2-(2-Naphthyl)indole consists of an indole core with a naphthyl group attached at the C2 position. This specific arrangement creates a compound with extended conjugation across both aromatic systems. The nitrogen atom in the indole ring contributes to the compound's ability to participate in hydrogen bonding and other interactions .
The presence of both aromatic systems in the structure leads to interesting electronic properties, particularly in terms of electron distribution and resonance possibilities. These structural features influence the compound's reactivity patterns and spectroscopic characteristics, which have implications for its behavior in various chemical environments and potential applications .
Physicochemical Properties
Physical Properties
2-(2-Naphthyl)indole typically appears as a crystalline solid at room temperature and may exhibit different colors depending on its purity and physical form . Its melting point of 204°C indicates strong intermolecular forces, likely due to π-π stacking interactions between the aromatic rings of adjacent molecules .
The compound's solubility varies in different solvents, showing better dissolution in organic solvents compared to aqueous solutions due to its predominantly hydrophobic structure . This solubility profile is an important consideration for laboratory handling, purification processes, and potential applications in various fields.
Chemical Reactivity
The chemical reactivity of 2-(2-Naphthyl)indole is largely governed by the indole nitrogen and the extended aromatic system. The compound can participate in various chemical reactions, including:
-
Electrophilic substitution reactions, primarily at the C3 position of the indole ring
-
Coupling reactions involving the aromatic systems
Synthesis and Production
Synthetic Approaches
While the search results don't provide explicit synthetic routes specifically for 2-(2-Naphthyl)indole, we can infer from general indole chemistry and the referenced literature that this compound might be synthesized through several approaches:
One potential synthetic pathway may involve the base-promoted tandem synthesis of 2-substituted indoles, which has been documented for similar naphthyl-substituted indole compounds . This approach typically utilizes 5-endo-dig cyclization of 2-alkynyl anilines followed by subsequent transformations.
The synthesis likely requires careful control of reaction conditions to ensure regioselectivity, particularly to achieve substitution specifically at the C2 position of the indole with the 2-naphthyl group.
| Supplier | Product Reference | Available Quantities | Purity |
|---|---|---|---|
| TCI America | Not specified | Limited stock | ≥98.0% (GC) |
| Thermo Scientific | Not specified | Limited stock | 98% |
| Various other suppliers | Multiple catalog numbers | 100mg - 5g | 98% and higher |
Commercial samples are typically provided as crystalline material, and purchasing often requires appropriate business documentation due to chemical regulations . For researchers and institutions, this availability facilitates access to high-purity material for various investigational purposes.
Analytical Considerations
Identification and Characterization Methods
For analytical purposes, 2-(2-Naphthyl)indole can be characterized using standard techniques employed for organic compounds:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
UV-Visible spectroscopy
-
X-ray crystallography for definitive structural confirmation
The aromatic nature of the compound suggests distinctive patterns in NMR spectra, with characteristic chemical shifts for the indole N-H proton and the aromatic protons of both the indole and naphthalene systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume